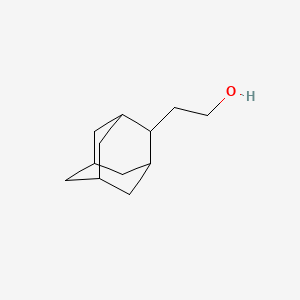

2-(2-Adamantyl)ethanol

Descripción general

Descripción

2-(2-Adamantyl)ethanol, also known as 2-Adamantanol, is a cyclic alcohol compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound is synthesized through various methods and has been found to have significant biochemical and physiological effects on the human body. In

Aplicaciones Científicas De Investigación

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them ideal starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization .

Production of Monomers

The high reactivity of adamantane derivatives also allows them to be used as starting materials for the synthesis of monomers . These monomers can then be used to create various types of polymers .

Creation of Thermally Stable and High-Energy Fuels and Oils

Adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils . This is due to their unique chemical structure and high reactivity .

Development of Bioactive Compounds

Adamantane derivatives have been used in the development of bioactive compounds . These compounds have potential applications in various fields, including medicine and agriculture .

Pharmaceutical Applications

Adamantyl-based compounds are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .

Synthesis of Higher Diamond-Like Bulky Polymers

Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers such as diamondoids . These materials have potential applications in various fields, including electronics and materials science .

Antioxidant Activities

Some adamantane-based ester derivatives exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test . This makes them potentially useful in the development of antioxidant therapies .

Anti-Inflammatory Activities

Certain adamantane-based compounds show good anti-inflammatory activities in the evaluation of albumin denaturation . This suggests potential applications in the development of anti-inflammatory drugs .

Propiedades

IUPAC Name |

2-(2-adamantyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCVHZUCLVUJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Adamantyl)ethanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

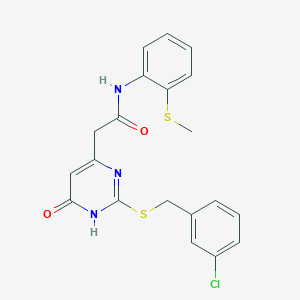

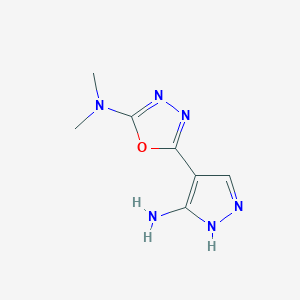

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

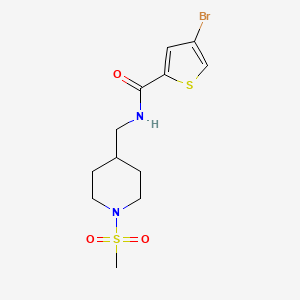

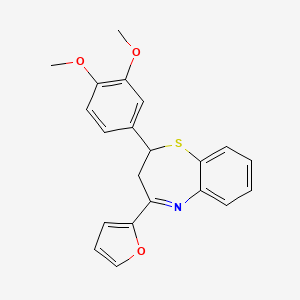

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

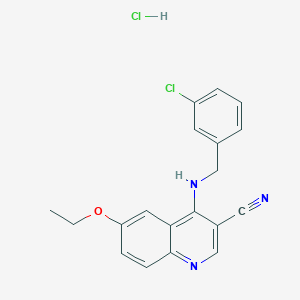

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)